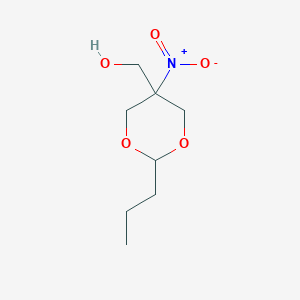
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride is a diazonium salt derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride typically involves the diazotization of 4-cyano-5-phenyl-1H-pyrazole. This process can be carried out by treating the corresponding amine with nitrous acid in the presence of hydrochloric acid. The reaction conditions generally require low temperatures to stabilize the diazonium salt formed.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial to prevent decomposition of the diazonium salt.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Sodium sulfite or stannous chloride are often used as reducing agents.
Major Products Formed
Substitution Reactions: Products include 4-cyano-5-phenyl-1H-pyrazole derivatives with various substituents.
Coupling Reactions:
Reduction Reactions: Hydrazine derivatives that can be further utilized in organic synthesis.
Scientific Research Applications
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride involves the formation of reactive intermediates, such as aryl radicals or cations, which can undergo further chemical transformations. The diazonium group is highly reactive and can participate in various electrophilic substitution reactions, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-1H-pyrazole: Lacks the diazonium group but shares the cyano and pyrazole moieties.
5-Phenyl-1H-pyrazole: Similar structure but without the cyano and diazonium groups.
4-Cyano-5-phenyl-1H-pyrazole: Similar but without the diazonium group.
Uniqueness
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride is unique due to the presence of both the cyano and diazonium groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
| 91099-37-5 | |
Molecular Formula |
C10H6ClN5 |
Molecular Weight |
231.64 g/mol |
IUPAC Name |
4-cyano-5-phenyl-1H-pyrazole-3-diazonium;chloride |
InChI |
InChI=1S/C10H6N5.ClH/c11-6-8-9(14-15-10(8)13-12)7-4-2-1-3-5-7;/h1-5H,(H,14,15);1H/q+1;/p-1 |
InChI Key |
DLAIIXBEBILUDT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)[N+]#N)C#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)

![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)

![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)

![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)

